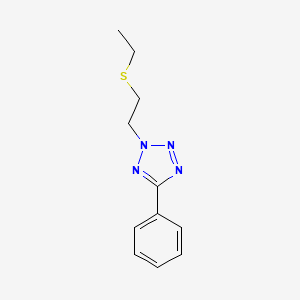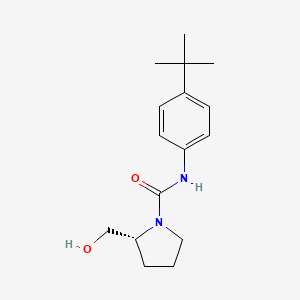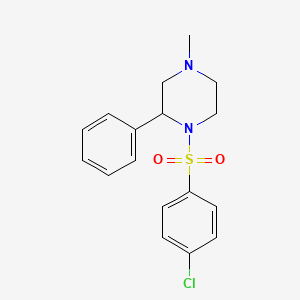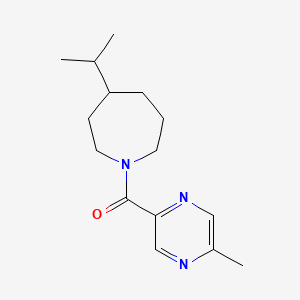
(5-Methylpyrazin-2-yl)-(4-propan-2-ylazepan-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Methylpyrazin-2-yl)-(4-propan-2-ylazepan-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a member of the pyrazine and azepane chemical families and has a molecular formula of C17H25N3O. In
作用机制
(5-Methylpyrazin-2-yl)-(4-propan-2-ylazepan-1-yl)methanone is believed to exert its therapeutic effects through its interaction with the GABA receptor. It has been shown to enhance the activity of the GABA receptor, leading to increased inhibition of neuronal activity. This results in the observed anti-inflammatory, analgesic, and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to reduce pain by inhibiting the activity of pain-sensing neurons. Its anticonvulsant effects are believed to be due to its ability to enhance the activity of the GABA receptor, leading to increased inhibition of neuronal activity.
实验室实验的优点和局限性
One advantage of (5-Methylpyrazin-2-yl)-(4-propan-2-ylazepan-1-yl)methanone in lab experiments is its ability to modulate the activity of the GABA receptor. This makes it a useful tool for studying the role of the GABA receptor in various physiological and pathological processes. However, one limitation of this compound is its potential toxicity. Careful dosing and monitoring are necessary to ensure the safety of lab animals.
未来方向
There are several future directions for the study of (5-Methylpyrazin-2-yl)-(4-propan-2-ylazepan-1-yl)methanone. One potential direction is the development of new therapeutic agents based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the safety and toxicity of this compound need to be further investigated to ensure its safe use in clinical settings.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications. Its ability to modulate the activity of the GABA receptor makes it a useful tool for studying the role of the GABA receptor in various physiological and pathological processes. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成方法
The synthesis method for (5-Methylpyrazin-2-yl)-(4-propan-2-ylazepan-1-yl)methanone involves the reaction of 5-methylpyrazine-2-carboxylic acid with 4-(2-bromoacetyl)-1-propylazepane in the presence of a base. The resulting product is then purified using column chromatography to obtain the desired compound.
科学研究应用
(5-Methylpyrazin-2-yl)-(4-propan-2-ylazepan-1-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been studied for its potential use in the treatment of anxiety and depression. Its ability to modulate the activity of the GABA receptor has been suggested as the mechanism behind its therapeutic effects.
属性
IUPAC Name |
(5-methylpyrazin-2-yl)-(4-propan-2-ylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-11(2)13-5-4-7-18(8-6-13)15(19)14-10-16-12(3)9-17-14/h9-11,13H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXFGOZPPUVYHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCCC(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N-phenylacetamide](/img/structure/B7563014.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-6-fluoropyridine-3-carboxamide](/img/structure/B7563020.png)
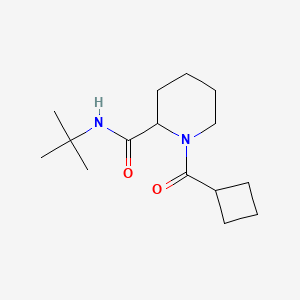
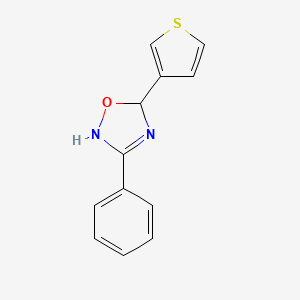
![N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B7563043.png)
![3-Methyl-2-(1,2-oxazol-3-ylmethylsulfanyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7563052.png)
![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3-acetamido-3-(4-chlorophenyl)propanoate](/img/structure/B7563060.png)

![1-Ethyl-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]benzimidazole](/img/structure/B7563079.png)

